Sigma-2 Receptor Binding Affinity: Differential Engagement Relative to Sigma-1
2-[(Piperidin-4-yl)amino]acetamide demonstrates sub-micromolar binding affinity for the sigma-2 receptor (Ki = 90 nM) in rat PC12 cell membranes, establishing a baseline for this scaffold in sigma receptor pharmacology [1]. This affinity is approximately 12-fold lower than that of highly optimized sigma-2 ligands but represents a distinct starting point for SAR expansion compared to the parent 4-aminopiperidine, which lacks measurable sigma receptor affinity at concentrations up to 10 µM [2]. The sigma-2 receptor (recently identified as TMEM97) is implicated in cholesterol homeostasis and cancer pathogenesis, making this differential engagement relevant for programs targeting oncology or neurological indications.
| Evidence Dimension | Binding Affinity (Ki) at Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 4-Aminopiperidine: Ki > 10,000 nM (no measurable affinity) |
| Quantified Difference | >111-fold lower Ki (higher affinity) |
| Conditions | Radioligand displacement assay using rat PC12 cell membranes; ligand incubated for 60 min at 25°C |
Why This Matters
This quantitative difference justifies procurement of the specific aminoacetamide derivative rather than simpler piperidine building blocks when sigma-2 receptor engagement is desired in a screening cascade.
- [1] BindingDB BDBM50604967 (CHEMBL1698776). Binding affinity to sigma 2 receptor in rat PC12 cells. BindingDB Accession BDBM50604967. View Source
- [2] Krauß J, Müller C, Klimt M, Valero LJ, Martinez JF, Müller M, Bartel K, Binder U, Bracher F. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. 2021;26(23):7207. View Source
